molecular formula C23H19ClN4O3S B11416729 5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11416729
M. Wt: 466.9 g/mol
InChI Key: HVHHMQARWYAWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of both benzofuran and pyrimidine rings, along with the phenylcarbamoyl group, provides a versatile scaffold for various chemical modifications and biological interactions.

Properties

Molecular Formula

C23H19ClN4O3S

Molecular Weight

466.9 g/mol

IUPAC Name

5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C23H19ClN4O3S/c1-2-12-32-23-25-13-16(24)19(28-23)21(29)27-18-15-10-6-7-11-17(15)31-20(18)22(30)26-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3,(H,26,30)(H,27,29)

InChI Key

HVHHMQARWYAWTP-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.